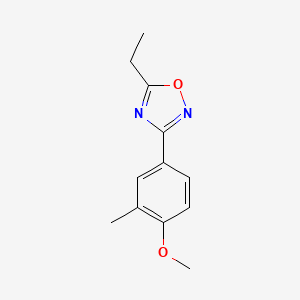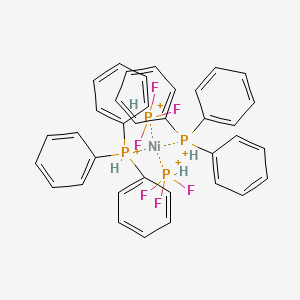
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel is a complex organometallic compound with the molecular formula C36H30F6NiP4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel typically involves the reaction of nickel precursors with phosphanyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate complexes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk nickel sources and phosphanyl ligands, with careful control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(II) or nickel(III) complexes, while reduction reactions may produce nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
科学的研究の応用
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other organometallic compounds.
作用機序
The mechanism of action of Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel involves its interaction with various molecular targets and pathways. The compound can coordinate with different ligands and substrates, facilitating various chemical transformations. Its unique electronic and steric properties enable it to act as an effective catalyst in many reactions.
類似化合物との比較
Similar Compounds
- Bis(triphenylphosphine)nickel
- Bis(diphenylphosphino)nickel
- Bis(trifluoromethylphosphine)nickel
Uniqueness
Bis(trifluoro-5-phosphanyl)bis(triphenyl-5-phosphanyl)nickel is unique due to its combination of trifluoro and triphenyl phosphanyl ligands, which impart distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and chemical transformations compared to other similar compounds.
特性
CAS番号 |
14638-36-9 |
|---|---|
分子式 |
C36H34F6NiP4+4 |
分子量 |
763.2 g/mol |
IUPAC名 |
nickel;trifluorophosphanium;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2F3HP.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-4(2)3;/h2*1-15H;2*4H;/q;;2*+1;/p+2 |
InChIキー |
GBQUEWUMQFMMBI-UHFFFAOYSA-P |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.F[PH+](F)F.F[PH+](F)F.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


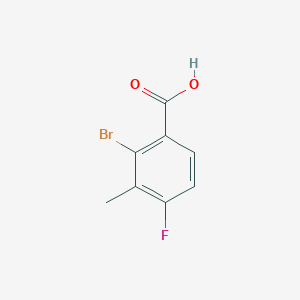
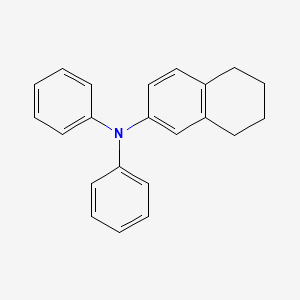
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
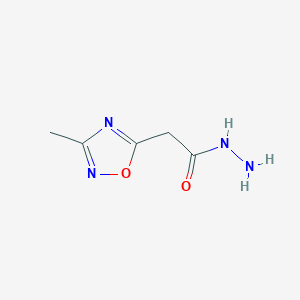
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
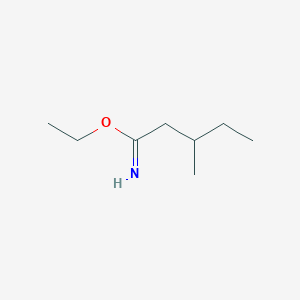
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)

![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
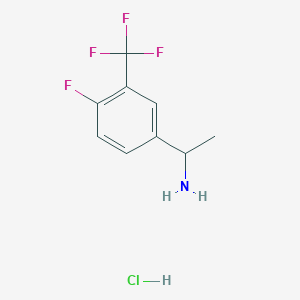
![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)
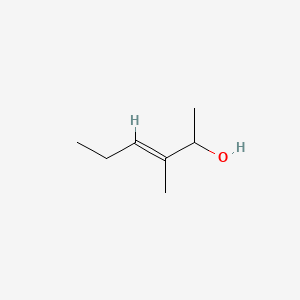
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
